

# Technical Guide: 5-Chloro-2-ethynylpyridine in Drug Discovery

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## Compound of Interest

Compound Name: *5-Chloro-2-ethynylpyridine*

Cat. No.: *B566242*

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CAS Number: 1196153-33-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Chloro-2-ethynylpyridine**, a key building block in the synthesis of targeted therapeutics. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of kinase inhibitors for cancer therapy.

## Compound Data

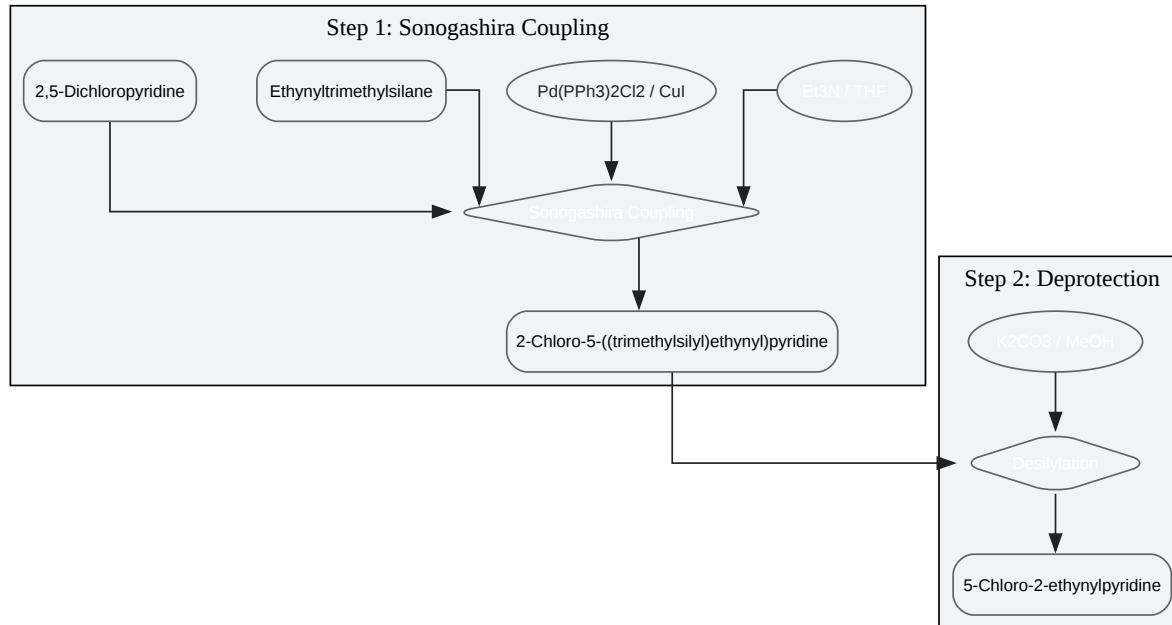
**5-Chloro-2-ethynylpyridine** is a halogenated pyridine derivative featuring a reactive ethynyl group, making it a valuable synthon in medicinal chemistry. Its physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	1196153-33-9	--INVALID-LINK--
Molecular Formula	C <sub>7</sub> H <sub>4</sub> CIN	--INVALID-LINK--
Molecular Weight	137.57 g/mol	--INVALID-LINK--
Appearance	Light brown to brown solid	--INVALID-LINK--
Boiling Point (Predicted)	193.1 ± 25.0 °C	--INVALID-LINK--
Density (Predicted)	1.23 ± 0.1 g/cm <sup>3</sup>	--INVALID-LINK--
Storage Temperature	Inert atmosphere, Store in freezer, under -20°C	--INVALID-LINK--

## Synthesis of 5-Chloro-2-ethynylpyridine

The synthesis of **5-Chloro-2-ethynylpyridine** is typically achieved through a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. A representative experimental protocol is detailed below.

## Experimental Workflow



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**Caption:** Synthetic workflow for **5-Chloro-2-ethynylpyridine**.

## Step 1: Sonogashira Coupling of 2,5-Dichloropyridine and Ethynyltrimethylsilane

This step forms the carbon-carbon bond between the pyridine ring and the protected acetylene.

Materials:

- 2,5-Dichloropyridine
- Ethynyltrimethylsilane

- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Anhydrous Tetrahydrofuran (THF)

**Procedure:**

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- Add anhydrous THF and triethylamine (2.0 eq).
- Degas the mixture by bubbling with the inert gas for 15-20 minutes.
- Add ethynyltrimethylsilane (1.1 eq) dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine.

## **Step 2: Deprotection of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine**

This step removes the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

**Materials:**

- Crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine from Step 1
- Potassium carbonate ( $K_2CO_3$ )
- Methanol (MeOH)

#### Procedure:

- Dissolve the crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine in methanol.
- Add potassium carbonate (2.0 eq) to the solution.
- Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- Once the reaction is complete, remove the methanol under reduced pressure.
- Add water to the residue and extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

## Purification

The crude **5-Chloro-2-ethynylpyridine** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a solid.

[\[1\]](#)

## Application in Drug Discovery: A Building Block for Kinase Inhibitors

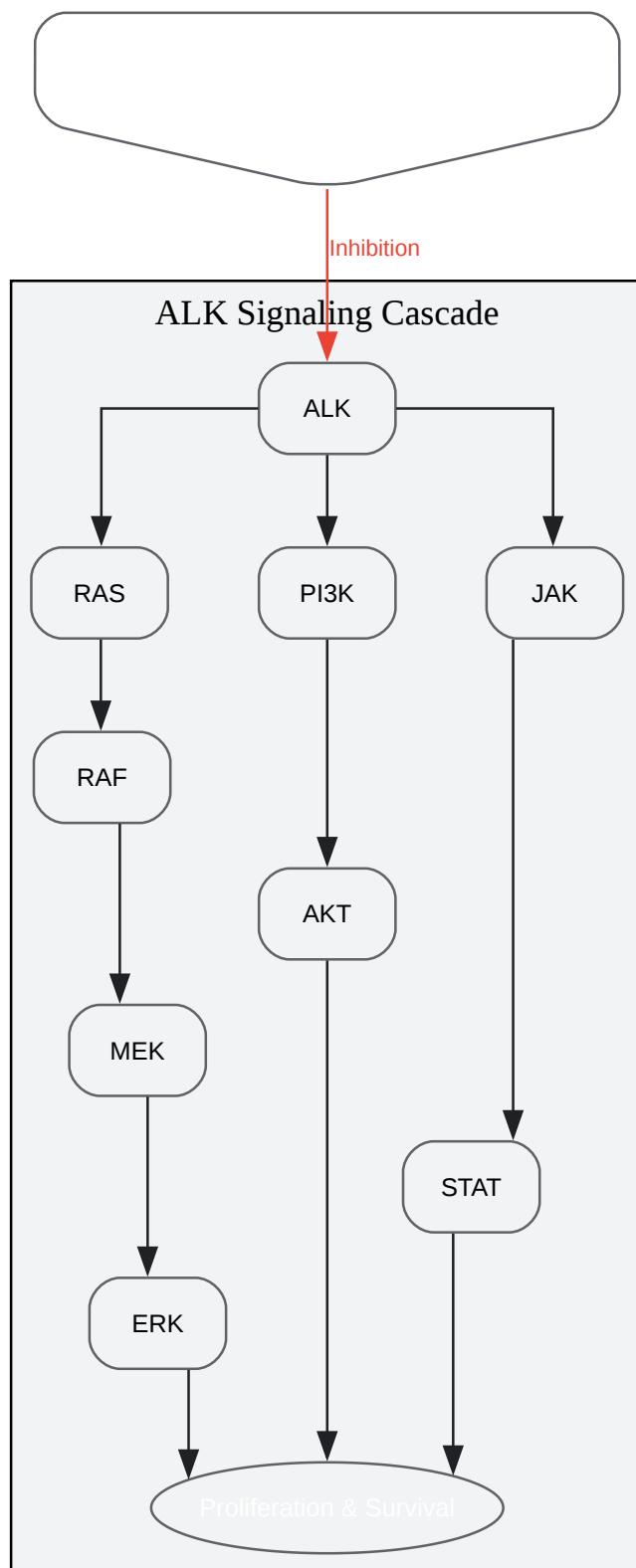
**5-Chloro-2-ethynylpyridine** is a crucial intermediate in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs. The ethynyl group serves as a key linker to connect different pharmacophores, while the chloro-substituted pyridine ring often engages in important interactions within the kinase active site.

## Targeting the ALK and EGFR Signaling Pathways in Non-Small Cell Lung Cancer (NSCLC)

Aberrant signaling through the Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) pathways is a key driver in certain types of non-small cell lung cancer (NSCLC).<sup>[2][3]</sup> Small molecule inhibitors that target these kinases have shown significant clinical benefit. **5-Chloro-2-ethynylpyridine** has been utilized in the development of potent ALK and EGFR inhibitors.<sup>[3][4]</sup>

### ALK Signaling Pathway

The ALK receptor tyrosine kinase, when constitutively activated by genetic rearrangements (e.g., EML4-ALK fusion), triggers downstream signaling cascades including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, leading to cell proliferation and survival.<sup>[5][6][7]</sup>

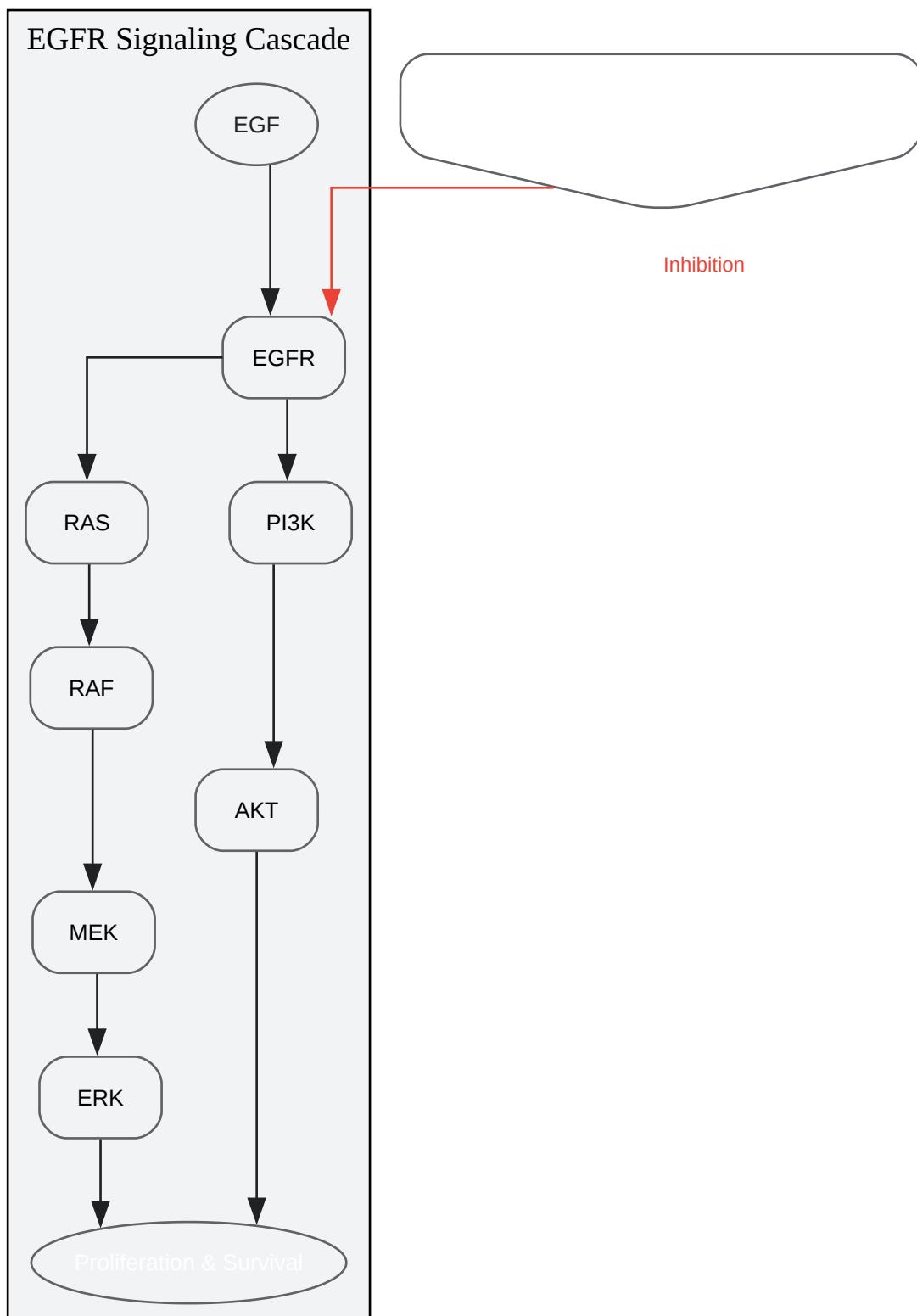


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**Caption:** Inhibition of the ALK signaling pathway.

## EGFR Signaling Pathway

Similarly, mutations in the EGFR can lead to its constitutive activation, driving downstream pathways such as RAS-MAPK and PI3K-AKT, which promote tumor growth and survival.[\[8\]](#)[\[9\]](#)  
[\[10\]](#)

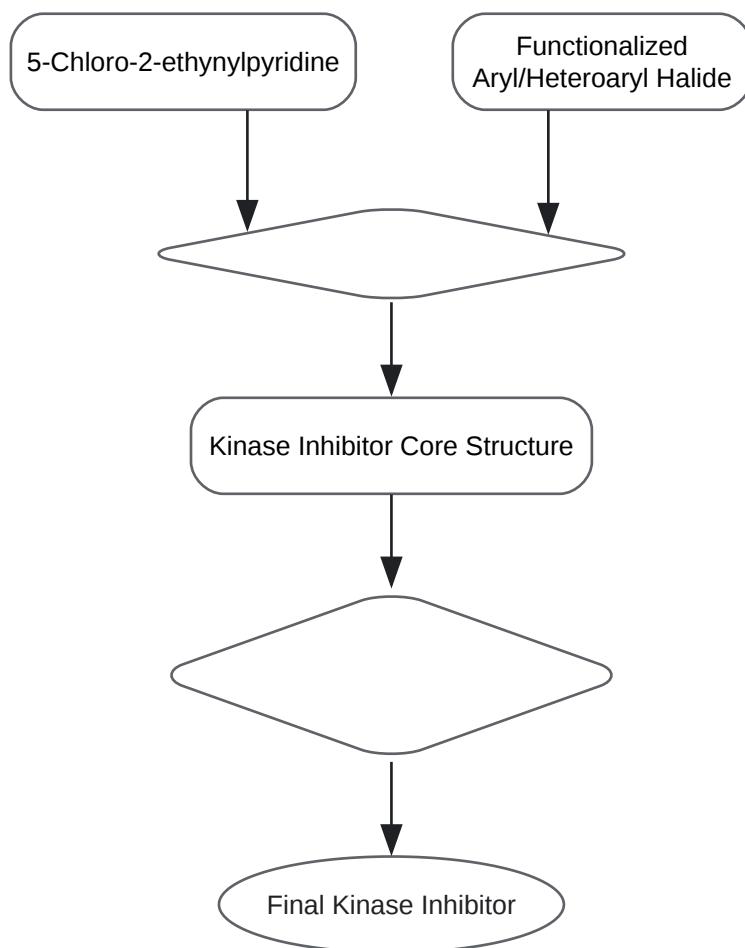


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**Caption:** Inhibition of the EGFR signaling pathway.

## Synthetic Approach to Kinase Inhibitors

The general strategy for incorporating **5-Chloro-2-ethynylpyridine** into kinase inhibitors involves its use in a Sonogashira coupling reaction with a suitably functionalized aromatic or heteroaromatic core. This is exemplified in the synthesis of potent ALK/EGFR dual inhibitors.[\[3\]](#)



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**Caption:** General synthetic route to kinase inhibitors.

## Conclusion

**5-Chloro-2-ethynylpyridine** is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its straightforward synthesis and the reactivity of its ethynyl group make it an ideal component for constructing potent and selective kinase inhibitors. The continued exploration of this and similar synthons will undoubtedly contribute to the development of novel therapeutics for a range of diseases, including cancer.

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